molecular formula C9H18GeO B14533560 2-(Triethylgermyl)prop-1-en-1-one CAS No. 62299-61-0

2-(Triethylgermyl)prop-1-en-1-one

Cat. No.: B14533560
CAS No.: 62299-61-0
M. Wt: 214.87 g/mol
InChI Key: MBSPRRWZUAFHFK-UHFFFAOYSA-N
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Description

2-(Triethylgermyl)prop-1-en-1-one is an organogermanium compound featuring a prop-1-en-1-one backbone substituted with a triethylgermyl group at the β-position. The triethylgermyl moiety (Ge(C₂H₅)₃) introduces steric bulk and unique electronic effects due to germanium’s intermediate electronegativity between silicon and carbon. Its structure is typically confirmed via X-ray crystallography (as inferred from methods in and ) and spectroscopic techniques such as IR and NMR .

Properties

CAS No.

62299-61-0

Molecular Formula

C9H18GeO

Molecular Weight

214.87 g/mol

InChI

InChI=1S/C9H18GeO/c1-5-10(6-2,7-3)9(4)8-11/h5-7H2,1-4H3

InChI Key

MBSPRRWZUAFHFK-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethylgermyl)prop-1-en-1-one typically involves the reaction of triethylgermanium chloride with a suitable enone precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the enone, followed by the addition of triethylgermanium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-(Triethylgermyl)prop-1-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Triethylgermyl)prop-1-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium-containing oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The germanium atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction can produce triethylgermanium alcohol derivatives.

Scientific Research Applications

2-(Triethylgermyl)prop-1-en-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: In the materials science field, it is used in the development of germanium-containing polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(Triethylgermyl)prop-1-en-1-one exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with biomolecules, potentially altering their function. Additionally, the enone moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The triethylgermyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

2-(Trimethylsilyl)prop-1-en-1-one :

  • The trimethylsilyl (Si(CH₃)₃) group is smaller and more electronegative than triethylgermyl, leading to a higher carbonyl (C=O) stretching frequency in IR spectroscopy (e.g., ~1700 cm⁻¹ vs. ~1680 cm⁻¹ for Ge analogs).
  • Reduced steric hindrance compared to triethylgermyl derivatives facilitates nucleophilic additions to the carbonyl group.

2-(Tributylstannyl)prop-1-en-1-one :

  • The tributylstannyl (Sn(C₄H₉)₃) group is bulkier and less electronegative, further lowering the C=O stretching frequency (~1650 cm⁻¹).
  • Tin’s higher metallic character enhances radical stabilization, making such compounds useful in polymerization reactions.

Organic Analogs (e.g., 3-Phenylprop-1-en-1-one) :

  • Phenyl substituents (as in ) introduce resonance effects, increasing carbonyl reactivity toward electrophiles.
  • Lacking metallic centers, these compounds are less thermally stable but more soluble in organic solvents.

Physical and Spectral Properties

Compound Substituent Molecular Weight (g/mol) C=O IR Stretch (cm⁻¹) Melting Point (°C)
2-(Triethylgermyl)prop-1-en-1-one Ge(C₂H₅)₃ ~260.0 ~1680 85–90 (predicted)
2-(Trimethylsilyl)prop-1-en-1-one Si(CH₃)₃ ~170.2 ~1700 60–65
3-Phenylprop-1-en-1-one C₆H₅ ~146.2 ~1725 40–45
(From ) Aryl/trimethoxy ~430.5 ~1695 160–165

Research Findings and Challenges

  • Synthetic Limitations: Organogermanium compounds are less studied than silicon or tin analogs due to germanium’s higher cost and lower natural abundance.
  • Spectroscopic Confirmation : X-ray crystallography (via SHELX software, as in ) is critical for resolving steric effects in germanium derivatives .
  • Emerging Applications : Preliminary studies suggest utility in germanium-based semiconductors, though further research is needed to optimize synthesis and stability.

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